N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
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Overview
Description
N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been focused on synthesizing new pyridopyrazolopyrimidine derivatives due to their potential biological activities and applications in material science. One study involved the synthesis of tetraheterocyclic systems by cyclocondensation of aminopyrazolopyridine with various reagents, followed by reactions leading to dichloro- and diazido- derivatives, aiming to explore the chemical properties and potential applications of these compounds (El-Essawy, 2010).
Biological Activities and Pharmacological Potential
The exploration of biological activities is a significant aspect of the research on pyridopyrazolopyrimidine derivatives. Studies have demonstrated the antimicrobial, antifungal, and antibacterial potential of these compounds. For instance, a research investigation on pyrazole derivatives identified pharmacophore sites with antitumor, antifungal, and antibacterial activities, suggesting these compounds' potential in developing new therapeutic agents (Titi et al., 2020). Another study synthesized novel pyrazolopyrimidine derivatives and evaluated their cytotoxicity, antimicrobial activity, and docking simulation, indicating promising antibacterial agents and in vitro antitumor screening potential (Hassaneen et al., 2019).
Enzyme Inhibition and Potential Therapeutic Uses
Research on pyrazolopyrimidine derivatives also includes evaluating their enzyme inhibition properties, which could lead to potential therapeutic applications. A study on the synthesis of N-alkylated pyrazolopyrimidine analogs and their evaluation for acetylcholinesterase and carbonic anhydrase inhibition properties found that these compounds exhibit a broad spectrum of biological activity, highlighting their potential as pharmacological studies' building blocks (Aydin et al., 2021).
Antimicrobial and Insecticidal Activities
Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential represent another avenue of research. These compounds were tested against Pseudococcidae insects and selected microorganisms, showing promising results that contribute to the field of agricultural chemistry and microbial resistance (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of N-isobutyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine, also known as NITMPP, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
NITMPP interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The inhibition of CDK2 by NITMPP affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of NITMPP’s action is a significant inhibition of cell proliferation . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Properties
IUPAC Name |
4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-9(2)8-17-13-7-12(5)19-16-14-10(3)6-11(4)18-15(14)20-21(13)16/h6-7,9,17H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBZDVUVDBVRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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